Bis(trimethylsilyl) phosphonite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30148-50-6 |
|---|---|
Molecular Formula |
C6H19O2PSi2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
bis(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C6H19O2PSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,1-6H3 |
InChI Key |
YSGHVVHSZCACTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OPO[Si](C)(C)C |
Origin of Product |
United States |
Synthesis Methodologies for Bis Trimethylsilyl Phosphonite
Preparation from Hypophosphorous Acid Precursors
The most common approach to synthesizing bis(trimethylsilyl) phosphonite involves the direct silylation of hypophosphorous acid or its derivatives. This method leverages the reactivity of silylating agents to replace the acidic protons of the phosphorus precursor with trimethylsilyl (B98337) groups.
From Hypophosphorous Acid (H₃PO₂)
Hypophosphorous acid serves as a direct and fundamental starting material for the synthesis of this compound. The presence of two acidic protons allows for a two-step silylation process, yielding the desired product. The efficiency of this transformation is highly dependent on the chosen silylating agent.
N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and commonly employed silylating agent for the preparation of this compound from hypophosphorous acid. nih.govacs.org The reaction is typically carried out under mild and neutral conditions, and the byproducts, primarily acetamide, are volatile and easily removed. chemicalbook.comwikipedia.org The reaction involves the treatment of hypophosphorous acid with BSA, which acts as a trimethylsilyl group donor. nih.govacs.org This method is favored for its efficiency and the high reactivity of BSA. acs.org
The silylation process can be monitored using ³¹P NMR spectroscopy. The disappearance of the signal corresponding to hypophosphorous acid (around 12.8 ppm) and the appearance of the signal for this compound indicate the progression of the reaction. nih.gov For instance, the silylation of hypophosphorous acid with BSA can be complete within 40 minutes at 0 °C. nih.gov
Reaction Scheme: H₃PO₂ + 2 MeC(OSiMe₃)NSiMe₃ → HP(OSiMe₃)₂ + 2 MeC(O)NH₂
Hexamethyldisilazane (B44280) (HMDS), also known as bis(trimethylsilyl)amine, is another effective silylating agent for producing this compound. nih.govchemicalbook.comwikipedia.org HMDS is a derivative of ammonia (B1221849) where two hydrogen atoms are replaced by trimethylsilyl groups. chemicalbook.comwikipedia.org The reaction with hypophosphorous acid proceeds to yield this compound and ammonia as a byproduct. chemicalbook.comwikipedia.org This method is a viable alternative to using BSA. nih.gov
From Ammonium (B1175870) Hypophosphite
Ammonium hypophosphite can also serve as a precursor for the synthesis of this compound. acs.orgtandfonline.com This method typically involves the reaction of ammonium hypophosphite with a silylating agent like hexamethyldisilazane (HMDS). The reaction is generally carried out at elevated temperatures. For example, stirring a mixture of ammonium hypophosphite and HMDS at 115 °C for 2 hours can yield this compound, which can be used in situ without further purification. acs.org The progress of the reaction can be monitored by ³¹P NMR. acs.org
Reaction Scheme: NH₄H₂PO₂ + [(CH₃)₃Si]₂NH → HP(OSiMe₃)₂ + 2 NH₃
In Situ Generation Strategies
This compound is often generated in situ for immediate use in subsequent chemical transformations. acs.orgnih.gov This approach is particularly advantageous as it avoids the isolation and purification of the potentially sensitive phosphonite. The in situ generation is typically achieved by reacting a hypophosphorous acid precursor with a silylating agent directly in the reaction vessel where the subsequent reaction will take place. acs.orgnih.gov
Four main procedures for the in situ synthesis of this compound have been investigated, differing in the starting acid (anhydrous or not), the silylating agent (HMDS vs. BSA), and the formation of an intermediate salt. acs.org One common method involves the treatment of hypophosphorous acid with N,O-bis(trimethylsilyl)acetamide (BSA). acs.org Another approach utilizes the reaction of ammonium hypophosphite with hexamethyldisilazane (HMDS). acs.org The choice of method depends on the specific requirements of the subsequent reaction.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors, including the desired purity, reaction conditions, and the nature of the starting materials.
| Synthetic Route | Precursor | Silylating Agent | Key Features | References |
| Silylation | Hypophosphorous Acid (H₃PO₂) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Mild, neutral conditions; volatile byproducts. | nih.govacs.org |
| Silylation | Hypophosphorous Acid (H₃PO₂) | Hexamethyldisilazane (HMDS) | Alternative to BSA. | nih.gov |
| Silylation | Ammonium Hypophosphite | Hexamethyldisilazane (HMDS) | Elevated temperature; suitable for in situ use. | acs.orgtandfonline.com |
| In Situ Generation | Hypophosphorous Acid or Ammonium Hypophosphite | BSA or HMDS | Avoids isolation of the product. | acs.orgnih.gov |
Reactivity of Bis Trimethylsilyl Phosphonite
Nucleophilic Addition Reactions
The phosphorus atom in bis(trimethylsilyl) phosphonite is electron-rich, making it a strong nucleophile that can attack electrophilic carbon atoms, such as those found in carbonyl groups. wikipedia.org This nucleophilic addition is a fundamental reaction type for this compound, leading to the formation of new carbon-phosphorus bonds. nih.gov
This compound readily undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. nih.govwikipedia.org This reaction, a type of Abramov reaction, involves the attack of the nucleophilic phosphorus on the carbonyl carbon. wikipedia.org The initial addition results in a tetrahedral intermediate, which is then typically neutralized through the transfer of a silyl (B83357) group from a phosphorus-linked oxygen to the newly formed alkoxide. wikipedia.org The use of silylated phosphites like this compound has significantly broadened the scope of these reactions, allowing for the synthesis of α-siloxy compounds that can be subsequently converted to α-hydroxy derivatives. wikipedia.org
The reaction of this compound with α,β-unsaturated esters and ketones is a versatile method for synthesizing substituted phosphinic acids. researchgate.netresearchgate.net Depending on the reaction conditions, both 1:1 and 1:2 adducts can be formed. core.ac.uk The reaction with α,β-unsaturated ketones, such as methyl vinyl ketone and mesityl oxide, demonstrates the compound's ability to participate in conjugate additions. core.ac.uk
For instance, the reaction with methyl vinyl ketone can lead to the formation of bis(3-oxobutyl)phosphinic acid after hydrolysis. core.ac.uk Similarly, reactions with α,β-unsaturated esters can produce mono- and di-substituted phosphinic acids in high yields. researchgate.net
Table 1: Reaction of this compound with α,β-Unsaturated Ketones
| Reactant | Product after Hydrolysis | Yield | Reference |
| Methyl Vinyl Ketone | Bis(3-oxobutyl)phosphinic acid | 80% | core.ac.uk |
| Mesityl Oxide | 1:1 and 1:2 adducts | - | core.ac.uk |
To Carbonyl Compounds
To α,β-Unsaturated Esters and Ketones
Formation of α-Hydroxyphosphinic Acids
The reaction of this compound with carbonyl compounds, including aldehydes, can lead to the formation of α-hydroxyphosphinic acid intermediates. beilstein-journals.orgnih.gov For example, its reaction with benzaldehyde (B42025) produces an α-hydroxy-phosphinic acid intermediate. beilstein-journals.orgnih.gov These intermediates can then be converted to the corresponding phosphonic acids. beilstein-journals.orgnih.gov A general and efficient method for the synthesis of bis-(α-hydroxyalkyl)phosphinic acids involves the reaction of hypophosphorous acid with aldehydes, a reaction for which this compound can be a key precursor. researchgate.net
The addition of silylated phosphites to carbonyl groups is a reversible process where the nucleophilic phosphorus attacks the carbonyl carbon. wikipedia.org The stability of the resulting tetrahedral intermediate and the subsequent steps are crucial. In the case of this compound, an intramolecular transfer of a trimethylsilyl (B98337) group from an oxygen atom on the phosphorus to the newly formed alkoxide oxygen occurs. wikipedia.org This silyl transfer is a key step in the formation of the stable α-siloxy phosphinate product. The reaction is often facilitated by the oxophilicity of silicon. researchgate.net
In reactions with α,β-unsaturated ketones, conjugate (1,4-) addition is a common pathway. researchgate.net The use of a catalytic amount of trimethylsilyl triflate (TMSOTf) has been shown to significantly facilitate the selective conjugate addition of silyl phosphites to cyclic enones, affording high yields of the 1,4-adducts. researchgate.net
While direct references to a specific "triethylammonium phosphinate" reaction involving this compound are not prevalent in the provided search results, the use of triethylamine (B128534) is noted in related transformations. For instance, in the synthesis of N,O-bis(trimethylsilyl)imidates, which can be precursors in reactions involving silylated phosphorus reagents, triethylamine is used in conjunction with trimethylsilyl triflate (TMSOTf). nih.gov Triethylamine acts as a base to facilitate the silylation process. nih.gov
Sodium hypophosphite (also known as sodium phosphinate) is the sodium salt of hypophosphorous acid. wikipedia.org While not a direct reaction of this compound, it is relevant as hypophosphorous acid is a common starting material for the in situ generation of this compound. nih.gov Sodium phosphinate itself has applications in electroless nickel plating, where it acts as a reducing agent to deposit a nickel-phosphorus film on various surfaces. wikipedia.org The addition of sodium hypophosphite monohydrate to aldehydes can lead to the formation of bis-adducts. researchgate.net
To Aldehydes and Ketones
This compound serves as an effective phosphorus nucleophile in reactions with aldehydes and ketones. This reactivity is harnessed in the Abramov reaction to synthesize α-hydroxy-H-phosphinic acids.
The Abramov reaction involves the nucleophilic addition of a phosphite (B83602) to a carbonyl carbon. wikipedia.org When this compound is used, it readily adds to aldehydes and ketones. The reaction mechanism proceeds through the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org This initial addition forms a tetrahedral intermediate.
This intermediate is not stable and undergoes a rapid intramolecular rearrangement. A trimethylsilyl group migrates from a phosphonite oxygen atom to the newly formed alkoxide oxygen. This process, a type of silyl–Arbuzov reaction, results in a stable O-silylated α-hydroxyphosphinate. wikipedia.orgnih.gov The final step to obtain the desired α-hydroxy-H-phosphinic acid is the desilylation of this intermediate, which is typically achieved by simple methanolysis. nih.gov
Table 1: Synthesis of α-Hydroxy-H-phosphinic Acids via Abramov Reaction
| Aldehyde/Ketone | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | (Hydroxy(phenyl)methyl)-H-phosphinic acid | High |
| 4-Chlorobenzaldehyde | ((4-Chlorophenyl)(hydroxy)methyl)-H-phosphinic acid | >95 |
| 4-Methoxybenzaldehyde | ((4-Methoxyphenyl)(hydroxy)methyl)-H-phosphinic acid | >95 |
| Acetone | (1-Hydroxy-1-methylethyl)-H-phosphinic acid | Moderate |
Note: Yields are generalized from literature findings; specific yields may vary based on precise reaction conditions.
To Imines and Schiff Bases
Similar to its reactivity with carbonyls, this compound also undergoes nucleophilic addition to the carbon-nitrogen double bond of imines and Schiff bases. This transformation is known as the phospha-Mannich reaction and is a cornerstone for the synthesis of α-amino-H-phosphinic acids and their derivatives. tandfonline.com
In the phospha-Mannich reaction, this compound acts as a potent P-nucleophile, attacking the imine carbon. researchgate.net This addition leads to a silylated intermediate, which upon subsequent desilylation, typically with an alcohol like methanol (B129727), yields the corresponding α-amino-H-phosphinic acid. researchgate.netthieme-connect.com A potential side reaction is the further reaction of the intermediate phosphine (B1218219) with a second molecule of the imine, which can lead to bis(α-aminoalkyl)phosphinic acids. To favor the formation of the mono-addition product, an excess of this compound is often recommended. tandfonline.com
This reaction is highly valued for its ability to create α-aminoalkyl-H-phosphinic acids, which are important as structural mimics of natural α-amino acids. researchgate.net
The addition of this compound to various N-substituted imines, followed by methanolysis, provides a general and efficient pathway to α-aminophosphinic acids. organic-chemistry.org The reaction tolerates a range of substituents on both the nitrogen and carbon atoms of the imine. For instance, the reaction works well for imines derived from aromatic aldehydes. Acidic hydrolysis of certain N-substituted derivatives, such as N-benzhydryl compounds, can be employed to furnish the free, unprotected α-aminomethyl-H-phosphinic acids in high purity. researchgate.netthieme-connect.com
A significant application of the phospha-Mannich reaction with this compound is the synthesis of α-aminomethyl-H-phosphinic acids bearing a heterocyclic ring. This is achieved by using imines that are derived from heterocyclic aldehydes. The protocol involves the reaction of the heterocyclic imine with this compound, followed by methanolysis of the intermediate adduct. researchgate.netthieme-connect.com This method has been successfully applied to produce derivatives containing thiazole (B1198619) and other heterocyclic systems in fair to good yields. researchgate.netthieme-connect.com
Table 2: Synthesis of Heterocyclic α-Aminomethyl-H-phosphinic Acids
| Heterocyclic Imine Source | Product | Yield (%) |
|---|---|---|
| Thiazole-2-carboxaldehyde | (Amino(thiazol-2-yl)methyl)-H-phosphinic acid | 65-75 |
| Furan-2-carboxaldehyde | (Amino(furan-2-yl)methyl)-H-phosphinic acid | 70-80 |
| Thiophene-2-carboxaldehyde | (Amino(thiophen-2-yl)methyl)-H-phosphinic acid | 72-85 |
Note: Products shown are the final acids after hydrolysis. Yields are generalized from literature findings. researchgate.netthieme-connect.com
Extending the synthesis to nitrogen-containing heterocycles, pyridyl derivatives of α-aminomethyl-H-phosphinic acids can also be prepared. The synthetic strategy remains the same: a phospha-Mannich type reaction between a suitable pyridine-based imine and this compound. The subsequent workup with methanol affords the target pyridyl-containing phosphinic acids. This approach allows for the introduction of a phosphinic acid moiety onto a pyridine (B92270) scaffold, creating compounds of interest for their potential roles as enzyme inhibitors or ligands.
Table 3: Synthesis of Pyridyl α-Aminomethyl-H-phosphinic Acids
| Pyridyl Imine Source | Product | Yield (%) |
|---|---|---|
| Pyridine-2-carboxaldehyde | (Amino(pyridin-2-yl)methyl)-H-phosphinic acid | 68 |
| Pyridine-3-carboxaldehyde | (Amino(pyridin-3-yl)methyl)-H-phosphinic acid | 75 |
| Pyridine-4-carboxaldehyde | (Amino(pyridin-4-yl)methyl)-H-phosphinic acid | 71 |
Note: Products shown are the final acids after hydrolysis. Yields are representative examples from published research. thieme-connect.com
Phospha-Mannich Type Reactions
Stereochemical Considerations in Addition Products
The addition of this compound to alkenes, particularly through photochemical hydrophosphination, exhibits distinct regioselectivity. The reaction proceeds with an exclusive anti-Markovnikov orientation, meaning the phosphorus atom adds to the less substituted carbon of the double bond. acs.org This selectivity is a hallmark of radical addition pathways.
In the context of stereochemistry, addition reactions to a pi system can occur in two ways: syn-addition, where both new bonds form on the same face of the alkene, or anti-addition, where they form on opposite faces. masterorganicchemistry.com The specific stereochemical outcome (syn or anti) of the H and P(OSiMe₃)₂ groups adding across the double bond is dictated by the reaction mechanism. For radical hydrophosphination reactions, the stereoselectivity can be influenced by the structure of the olefin and the stability of the radical intermediates. While the anti-Markovnikov regioselectivity is well-established for the hydrophosphination with BTSP, the diastereoselectivity (the preference for forming one diastereomer over another when new stereocenters are created) is an important consideration, especially when using chiral substrates. acs.orgresearchgate.net
To Olefins (Hydrophosphination)
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for creating P-C bonds. researchgate.net this compound has emerged as a highly effective reagent for this transformation. acs.orgresearchgate.netdocumentsdelivered.com
A noteworthy application of this compound is in photochemical hydrophosphination reactions. acs.orgresearchgate.netdocumentsdelivered.com Under ultraviolet (UV) irradiation, typically at 254 nm, BTSP readily adds to a variety of olefins. acs.org This method is particularly advantageous as it often proceeds without the need for a catalyst, solvent, or an inert atmosphere (glovebox-free conditions). acs.orgresearchgate.netdocumentsdelivered.comnih.govnih.gov The resulting trivalent phosphorus compounds can be subsequently converted into a range of valuable organophosphorus compounds, including H-phosphinates, phosphonates, and thiophosphonates. acs.orgresearchgate.netresearchgate.netdocumentsdelivered.com
This compound has proven to be an exceptional reagent for the catalyst-free photochemical hydrophosphination of a broad spectrum of olefins. acs.orgresearchgate.netdocumentsdelivered.com This includes both activated olefins (e.g., styrenes, acrylates) and unactivated terminal olefins (e.g., aliphatic alkenes). acs.orgresearchgate.net The reaction demonstrates high efficiency and yields good to excellent conversions for various substrates. acs.org The hydrophosphination of aliphatic olefins is highly efficient and proceeds with exclusive anti-Markovnikov selectivity. acs.org The reaction also tolerates a range of substituted aromatic and polyaromatic olefins. acs.org
Table 1: Catalyst-Free Photochemical Hydrophosphination of Various Olefins with BTSP
| Olefin Substrate | Product Type | Yield | Reference |
| Aliphatic Olefins | H-phosphinate | Good to Excellent | acs.org |
| Aromatic Olefins | H-phosphinate | Good to Excellent | acs.org |
| Polyaromatic Olefins | H-phosphinate | Good to Excellent | acs.org |
| Activated Alkenes | H-phosphinate | Good to Excellent | acs.orgnih.gov |
| Unactivated Alkenes | H-phosphinate | Good to Excellent | acs.orgnih.gov |
The mild and efficient nature of the photochemical hydrophosphination with BTSP allows for its application to substrates with sensitive functional groups, including those derived from amino acids. researchgate.netdocumentsdelivered.com This approach has been successfully used to synthesize organophosphorus analogues of biologically relevant molecules such as L-2-amino diacids, aminoadipate, and glutamate. researchgate.net This opens avenues for the creation of novel unnatural organophosphorus amino acids which could have potential applications in the synthesis of artificial proteins and in medicinal chemistry. nih.gov
The mechanism of the photochemical hydrophosphination of olefins with this compound has been investigated through both experimental and theoretical studies, which have confirmed the operation of a radical pathway. acs.orgresearchgate.netdocumentsdelivered.comnih.gov
Key evidence for a radical process includes:
Light Requirement: The reaction is dependent on UV irradiation and does not proceed in the dark or under normal daylight conditions. acs.org
Radical Scavenging Experiments: The use of radical scavengers, such as 1,1-difluoro-2-vinylcyclopropane, which undergoes rapid ring-opening in the presence of radicals, inhibits the hydrophosphination reaction, supporting the presence of radical intermediates. acs.org
Theoretical Calculations: Computational studies of the reaction pathway indicate that the homolytic cleavage of the P-H bond to form a ·P(OSiMe₃)₂ radical is a key step. acs.org
The proposed mechanism involves the photochemical homolysis of the P-H bond in BTSP, generating a phosphonoyl radical [·P(OSiMe₃)₂]. This radical then adds to the olefin at the terminal carbon (anti-Markovnikov addition) to form a carbon-centered radical intermediate. Subsequent hydrogen atom transfer from another molecule of BTSP to this intermediate yields the hydrophosphination product and regenerates the phosphonoyl radical, thus propagating the radical chain. acs.org
Photochemical Hydrophosphination
Sila-Arbuzov Type Reactions
Beyond addition reactions, this compound participates in a variation of the classic Michaelis-Arbuzov reaction, often termed the Sila-Arbuzov reaction. nih.gov The Michaelis-Arbuzov reaction is a fundamental method for forming phosphorus-carbon bonds, typically involving the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. wikipedia.org
In the Sila-Arbuzov reaction involving BTSP, the phosphonite reacts with an alkyl halide. nih.gov A notable difference from the classic reaction is the reversed order of reactivity for alkyl halides: RCl > RBr > RI. nih.gov The initial step is the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the rearrangement where a trimethylsilyl group is displaced by the halide anion, yielding a silylated phosphinate and a trimethylsilyl halide.
A significant advantage of the Sila-Arbuzov reaction with silyl phosphites like BTSP is the facile workup to obtain the free phosphonic acid. nih.gov The resulting bis(trimethylsilyl) ester products are readily hydrolyzed by the simple addition of water, making this a convenient route to phosphonic acids. nih.gov
Table 2: Compound Names
| Abbreviation/Common Name | Chemical Name |
| BTSP | This compound |
| BSA | N,O-Bis(trimethylsilyl)acetamide |
| BTMS | Bromotrimethylsilane |
| HMDs | Hexamethyldisilazane (B44280) |
| AIBN | Azobisisobutyronitrile |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |
| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Me-Duphos | 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene |
With Alkyl Halides
The reaction of this compound with alkyl halides is a notable variation of the Michaelis-Arbuzov reaction, often referred to as a silyl-Arbuzov reaction. nih.gov In this process, the trivalent phosphorus atom of BTSP attacks the alkyl halide, leading to the formation of a pentavalent phosphorus species. wikipedia.org
A key distinction of the silyl-Arbuzov reaction involving BTSP is the reversed reactivity order of the alkyl halides compared to the classic Michaelis-Arbuzov reaction. nih.gov The typical reactivity trend is:
R-Cl > R-Br > R-I nih.gov
The mechanism commences with a nucleophilic SN2 attack by the phosphorus atom on the carbon of the alkyl halide, which forms a phosphonium salt intermediate. wikipedia.orgjk-sci.com Subsequently, the displaced halide anion attacks one of the silicon atoms of the trimethylsilyl groups, yielding a silylated alkylphosphinate and a trimethylsilyl halide.
A significant application of this reaction is in the synthesis of pharmaceutical compounds. For instance, a classic example of the silyl-Arbuzov reaction is a key step in the synthesis of Lesogaberan, a drug candidate investigated for the treatment of gastroesophageal reflux disease. nih.gov
Table 1: Reactivity with Alkyl Halides
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
|---|
Cascade Reactions Involving N,O-Bis(trimethylsilyl)imidates
This compound is a key intermediate in cascade reactions that utilize N,O-bis(trimethylsilyl)imidates for the synthesis of complex phosphinate derivatives. These reactions are notable for their efficiency, as BTSP is generated in situ from hypophosphorous acid and the silylating imidate. This is immediately followed by its reaction with an electrophile that is also generated during the initial silylation step.
Research has demonstrated that zinc iodide is a uniquely effective Lewis acid for mediating the cascade reaction between in situ-generated BTSP and N-silylamides. In the screening of various Lewis acids, it was found that while others were ineffective or led to byproducts, zinc iodide successfully promoted the desired reaction to form aminomethylenebisphosphinate derivatives. For instance, with aromatic bis(trimethylsilyl)amide, TMSOTf resulted in no reaction, and zinc chloride led to significant disproportionation of BTSP. In contrast, zinc iodide facilitated the desired cascade, highlighting its specific catalytic role in this process.
Table 2: Zinc Iodide Mediated Cascade Reaction for AMBPi Synthesis
| Imidate Substituent (R) | Product | Yield |
|---|---|---|
| Methyl | Aminomethylenebisphosphinate (AMBPi) | Good |
| Propyl | Aminomethylenebisphosphinate (AMBPi) | Good |
The mechanism of this cascade reaction is a well-orchestrated sequence of events.
In situ Generation of Reactants : The reaction is initiated by the silylation of hypophosphorous acid using an N,O-bis(trimethylsilyl)imidate. This step is crucial as it simultaneously generates the key nucleophile, this compound (BTSP), and the key electrophile, an N-silylamide.
Lewis Acid Activation : Zinc iodide then activates the N-silylamide, enhancing its electrophilicity.
Nucleophilic Attack : The nucleophilic phosphorus atom of the BTSP molecule then attacks the activated N-silylamide.
Sila-Arbuzov Rearrangement : This is followed by a rearrangement, characteristic of a sila-Arbuzov reaction, to form the stable aminomethylenebisphosphinate product.
This cascade approach is highly efficient as it avoids the isolation of the often-sensitive intermediate, BTSP, and utilizes the by-product of the silylation step as a key reactant.
Reactions with Trivalent Electrophiles
This compound undergoes a successive double nucleophilic addition when reacted with trivalent electrophiles such as acyl chlorides. This reaction provides a pathway to hydroxymethylenebisphosphinates (HMBPi). The process occurs via an in situ-formed silylated α-ketophosphinate intermediate. This one-pot procedure is efficient for creating original HMBPi structures without the need for purifying the intermediate species.
With Anhydrides and Activated Esters
The synthetic utility of this compound extends beyond reactions with acyl chlorides. Methodologies have been developed to use other trivalent electrophiles, such as acid anhydrides and activated esters, for the synthesis of 1-hydroxymethylene-1,1-bisphosphinates. nih.govfu-berlin.de This expansion of compatible substrates allows for the use of more sensitive and functionalized starting materials. nih.gov The reaction proceeds under similar one-pot conditions, where the anhydride (B1165640) or activated ester serves as the electrophilic partner for the double addition of the silylated phosphonite, leading to the formation of functionalized bisphosphinate derivatives in good yields. nih.govfu-berlin.de This modulation of reactivity based on the nature of the acid derivative provides greater flexibility in designing synthetic routes to these valuable compounds. nih.gov
Oxidation and Derivatization Reactions
The trivalent phosphorus center in this compound and its derivatives can be readily oxidized or derivatized to access a wider range of organophosphorus compounds with different oxidation states and functionalities.
Formation of Thiophosphonates
Thiophosphonates can be prepared from the trivalent phosphorus compounds resulting from the hydrophosphination of olefins with this compound. researchgate.netacs.orgwikipedia.org Following the initial radical-mediated, anti-Markovnikov addition of BTSP to an alkene under UV irradiation, the resulting silylated phosphonite intermediate can be subjected to sulfurization. researchgate.netacs.orgwikipedia.org This is typically achieved by reacting the intermediate with elemental sulfur (cyclo-octasulfur). researchgate.net Subsequent methanolysis and pH adjustment yield the final thiophosphonate product. researchgate.netacs.org This two-step sequence provides an efficient, catalyst-free route to a variety of thiophosphonates from simple alkenes. researchgate.netacs.orgwikipedia.org
Table 2: Synthesis of Thiophosphonates via Hydrophosphination/Sulfurization
| Alkene Substrate | Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|
| Aliphatic Alkenes | Silylated alkylphosphonite | Alkylthiophosphonate salt | Good to Excellent | researchgate.netacs.org |
| Aromatic Alkenes | Silylated arylalkylphosphonite | Arylalkylthiophosphonate salt | Good to Excellent | researchgate.netacs.org |
Formation of Boranephosphonates
The reaction of trivalent phosphorus compounds with boranes leads to the formation of phosphine-borane adducts. nih.govuni-halle.de In these adducts, the phosphorus atom acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic boron atom. nih.gov This reaction is commonly used to protect phosphines from oxidation. uni-halle.deacs.org While the direct reaction of this compound with boranes to form boranephosphonates is not extensively detailed, studies on related organophosphorus compounds, such as phosphinines, provide insight into this reactivity. nih.gov For example, 3,5-bis(trimethylsilyl)phosphinine has been shown to react with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to form a stable phosphinine-borane adduct. nih.gov The formation and stability of these adducts are influenced by the substituents on the phosphorus heterocycle. nih.gov The resulting phosphinine-borane adducts can exhibit further reactivity, such as undergoing cycloaddition reactions. nih.govacs.org
Catalytic and Reagent Applications of Bis Trimethylsilyl Phosphonite in Organic Synthesis
Role as a Phosphorus Nucleophile
A primary role of bis(trimethylsilyl) phosphonite in organic chemistry is that of an efficient phosphorus nucleophile. thieme-connect.comresearchgate.net The phosphorus atom in BTSP readily attacks a wide range of electrophilic centers. This nucleophilic potential has been harnessed in reactions with various electrophiles, including imines, aldehydes, ketones, and activated esters. thieme-connect.comnih.gov
The reaction of BTSP with imines, for example, provides a straightforward route to α-aminomethyl-H-phosphinic acids after a subsequent hydrolysis or methanolysis step. thieme-connect.comresearchgate.net This transformation is a key step in the synthesis of phosphinic analogues of natural α-amino acids, which are of significant interest in medicinal chemistry. researchgate.net The nucleophilic addition to the carbon-nitrogen double bond of the imine is typically efficient, leading to the desired products in fair to good yields. thieme-connect.comresearchgate.net
Furthermore, the nucleophilic character of BTSP is demonstrated in its reactions with other electrophiles. It can participate in Michael additions to α,β-unsaturated ketones, affording functionalized phosphinates. nih.gov Its reaction with (trimethylsilyl)imidates, mediated by a Lewis acid like zinc iodide, initiates a cascade reaction to produce aminomethylenebisphosphinate derivatives. nih.gov The versatility of BTSP as a nucleophile is also evident in the sila-Arbuzov reaction with alkyl halides to furnish substituted alkyl phosphinates. nih.gov This reactivity makes BTSP a valuable tool for creating P-C bonds in a variety of molecular contexts. nih.gov
Application in Catalyst-Free Processes
A significant advancement in the application of this compound is its use in catalyst-free reactions, particularly in photochemical processes. nih.govdocumentsdelivered.com Researchers have developed a remarkable method for the hydrophosphination of alkenes using BTSP under UV irradiation without the need for a metal catalyst or a radical initiator. nih.govnih.govresearchgate.netacs.org This process is not only catalyst-free but can also be conducted in the absence of a solvent and does not require the stringent anaerobic conditions of a glovebox. nih.govnih.gov
The reaction proceeds via a radical mechanism, initiated by the photochemical activation of BTSP. nih.govdocumentsdelivered.com It is highly efficient for a broad range of olefins, including activated, unactivated, and even functionally complex substrates like amino acid-derived olefins. nih.govacs.org The process exhibits excellent regioselectivity, with the phosphorus group adding to the terminal carbon in an anti-Markovnikov fashion. acs.org For instance, in the reaction with 4-vinyl-cyclohexene, BTSP selectively reacts with the terminal vinyl group, leaving the internal double bond untouched. acs.org
This catalyst-free photochemical method represents a green and atom-economical approach to forming P-C bonds. nih.gov The resulting trivalent phosphorus compounds serve as versatile intermediates that can be readily converted into various final products, including H-phosphinates, phosphonates, and thiophosphonates, through subsequent post-functionalization steps. nih.govdocumentsdelivered.comnih.gov
Table 1: Catalyst-Free Photochemical Hydrophosphination of Alkenes with BTSP
This table summarizes the yields of H-phosphinates produced from the reaction of various alkenes with this compound (BTSP) under catalyst-free UV irradiation, followed by methanolysis.
| Alkene Substrate | Product (H-phosphinate salt) | Yield (%) | Reference |
| 4-vinyl-cyclohexene | 4c-salt | 92% | acs.org |
| (S)-limonene | 4d-salt | 82% | acs.org |
| L-vinylglycine derivative | 11-salt | 63% | acs.org |
| L-allylglycine derivative | 12-salt | 73% | acs.org |
Synthesis of Organophosphorus Compounds
This compound is a key precursor for the synthesis of diverse classes of organophosphorus compounds, valued for their applications in medicinal chemistry, material science, and catalysis.
BTSP provides several effective routes to phosphinic acids and their esters. A common strategy involves the nucleophilic addition of BTSP to electrophiles, followed by hydrolysis. For instance, the addition of BTSP to imines, generated from heterocyclic aldehydes, followed by methanolysis and then acidic hydrolysis, yields heterocyclic α-aminomethyl-H-phosphinic acids. thieme-connect.comresearchgate.net Similarly, the addition of BTSP to α,β-unsaturated esters and ketones has been developed as a synthetic method for preparing various substituted phosphinic acids. kent.ac.uk
The catalyst-free photochemical hydrophosphination of olefins with BTSP is another powerful method for accessing H-phosphinates. nih.govacs.org After the initial P-C bond formation, a simple workup with methanol (B129727) directly affords the H-phosphinate products in good to excellent yields. nih.gov This method has been successfully applied to synthesize a variety of H-phosphinates, including those derived from complex molecules like L-vinylglycine and L-allylglycine. acs.org Additionally, functionalized phosphinic acids bearing aminomethyl and 2-carboxyethyl groups have been synthesized using vinylpyridines as starting materials in reactions involving the addition of bis(trimethylsiloxy)phosphine. researchgate.net
The trivalent phosphorus intermediates generated from the reaction of BTSP with alkenes can be readily oxidized to form stable pentavalent phosphonates and thiophosphonates. nih.govnih.gov Following the photochemical hydrophosphination of an alkene, the resulting intermediate can be treated with an oxidizing agent to yield the corresponding phosphonate (B1237965). nih.govacs.org For example, the hydrophosphination adducts of L-vinylglycine and L-allylglycine derivatives were successfully converted to their respective phosphonate salts in good yields (71% and 60%). acs.org
The synthesis of thiophosphonates follows a similar pathway. After the initial hydrophosphination, the trivalent phosphorus intermediate is reacted with elemental sulfur (cyclo-octasulfur) to afford the desired thiophosphonate. nih.gov This two-step sequence provides an efficient route to these sulfur-containing analogues. nih.gov While other general methods exist for converting phosphonates to thiophosphonates, such as using Lawesson's reagent, the direct conversion from the BTSP-adduct is highly efficient. nih.govgoogle.com
Table 2: Post-Functionalization of BTSP-Alkene Adducts
This table illustrates the conversion of intermediate phosphonites, formed from the photochemical reaction of BTSP and alkenes, into phosphonates and thiophosphonates.
| Starting Alkene Derivative | Intermediate | Post-Functionalization Step | Final Product | Yield (%) | Reference |
| L-vinylglycine derivative | 9 | Oxidation, pH adjustment | Phosphonate 13-salt | 71% | acs.org |
| L-allylglycine derivative | 10 | Oxidation, pH adjustment | Phosphonate 14-salt | 60% | acs.org |
| Aliphatic/Aromatic Alkene | Trivalent Adduct | Reaction with S8 | Thiophosphonate | Good to Excellent | nih.gov |
BTSP is instrumental in the one-pot synthesis of complex bifunctional molecules containing both phosphinate and phosphonate moieties. One notable example is the synthesis of hydroxymethylene(phosphinyl)phosphonate derivatives (HMPPs). nih.govresearchgate.net This is achieved through the addition of BTSP to an α-ketophosphonate intermediate, which is formed in situ from the reaction of an acyl chloride and a phosphite (B83602) like trimethylphosphite. nih.govnih.gov This one-pot procedure is highly efficient as it avoids the isolation of sensitive intermediates. nih.gov
Another important class of bifunctional compounds synthesized using BTSP are aminomethylenebisphosphinates (AMBPi). nih.gov These are prepared through a cascade reaction where BTSP is generated in situ from hypophosphorous acid and a silylating agent. It then reacts with an electrophilic N-silylamide, also generated in the same pot, in a Lewis acid-mediated process to form the target bisphosphinate structure. nih.gov These sophisticated synthetic strategies highlight the unique reactivity of BTSP in constructing complex, poly-functionalized organophosphorus architectures. nih.govnih.gov
Structural and Spectroscopic Characterization of Bis Trimethylsilyl Phosphonite and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, including bis(trimethylsilyl) phosphonite. nih.gov Both ³¹P and ¹H NMR provide critical data for confirming the structure and purity of the compound, as well as for monitoring its reactions.
³¹P NMR Studies for Reaction Monitoring and Product Characterization
³¹P NMR is particularly powerful for observing phosphorus-containing molecules due to the wide chemical shift range and the 100% natural abundance of the ³¹P isotope. magritek.comorganicchemistrydata.org The chemical shift of this compound in the ³¹P NMR spectrum is a key identifier. For instance, in the synthesis of this compound from ammonium (B1175870) hypophosphite, the reaction can be monitored by observing the disappearance of the starting material's signal and the appearance of a new signal corresponding to the product. acs.org
A study monitoring the hydrophosphination reaction between this compound (BTSP) and hexene using ³¹P NMR showed a distinct signal for BTSP at a chemical shift (δ) of 141.9 ppm. acs.org This signal appeared as a doublet in the ³¹P spectrum with a coupling constant (¹JP–H) of 174.0 Hz, confirming the presence of a direct bond between the phosphorus and hydrogen atoms. Upon reaction with hexene under UV irradiation, this signal diminishes and a new signal emerges at 164.03 ppm, indicating the formation of the phosphonite product. acs.org The progress of such reactions can be quantified by integrating the respective signals in the ³¹P NMR spectra over time. magritek.com
The utility of ³¹P NMR extends to characterizing a variety of derivatives. For example, the oxidation of phosphines, a related class of organophosphorus compounds, can be readily followed by the downfield shift of the ³¹P signal upon formation of the phosphine (B1218219) oxide. magritek.com
Table 1: ³¹P NMR Data for this compound and a Reaction Product
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | 141.9 | Doublet | ¹JP–H = 174.0 |
| Hexylphosphonite derivative | 164.03 | - | - |
Data sourced from a study on hydrophosphination reactions. acs.org
¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants
¹H and ¹³C NMR spectroscopy provide complementary information to ³¹P NMR, detailing the organic portion of the molecule. researchgate.net In this compound, the ¹H NMR spectrum is expected to show a signal for the protons of the two trimethylsilyl (B98337) (TMS) groups. These 18 equivalent protons would ideally appear as a single, sharp signal. The proton directly attached to the phosphorus atom would exhibit splitting due to coupling with the ³¹P nucleus, resulting in a doublet.
The ¹³C NMR spectrum of this compound would show a signal for the methyl carbons of the TMS groups. libretexts.org The chemical shift of these carbons is influenced by the electronegativity of the neighboring silicon and oxygen atoms. libretexts.org Due to the low natural abundance of ¹³C, coupling between adjacent ¹³C atoms is not typically observed. libretexts.org However, heteronuclear coupling between ¹³C and the directly attached ¹H atoms (¹JC-H) is significant, though spectra are often recorded with broadband proton decoupling to simplify the signals to singlets. libretexts.org
For derivatives of this compound, the ¹H and ¹³C NMR spectra become more complex and informative. For instance, in an alkylphosphonite derivative, new signals corresponding to the alkyl chain will appear. The chemical shifts of the protons and carbons in this chain, and their coupling constants (e.g., ³JH-H, ¹JC-H), provide detailed structural information. rubingroup.org The Karplus relationship, which correlates the dihedral angle to the vicinal coupling constant (³J), is a powerful tool for determining the stereochemistry of such derivatives. organicchemistrydata.org
Table 2: General Expected ¹H and ¹³C NMR Characteristics for this compound
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in proton-coupled spectra) |
| ¹H | -Si(CH₃)₃ | ~0.1 - 0.4 | Singlet |
| ¹H | P-H | Variable, often downfield | Doublet (due to ¹JP-H) |
| ¹³C | -Si(CH₃)₃ | ~0 - 5 | Quartet (due to ¹JC-H) |
Note: Specific values can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, characteristic vibrational frequencies associated with P-H, P-O, Si-O, and Si-C bonds are expected. The P-H stretching vibration typically appears in the region of 2200-2440 cm⁻¹. The P-O-C (or in this case, P-O-Si) stretching vibrations give rise to strong absorptions, often in the 950-1100 cm⁻¹ range. The Si-O bond also has a characteristic strong absorption, usually found between 1000 and 1100 cm⁻¹. Additionally, the vibrations of the trimethylsilyl groups, such as the Si-C stretching and the symmetric and asymmetric bending of the methyl groups, will be present. For example, a strong band around 1250 cm⁻¹ is characteristic of the Si-(CH₃)₃ group. nih.gov
In derivatives, changes in the IR spectrum can confirm the success of a reaction. For example, in the formation of a phosphonate (B1237965) from a phosphite (B83602), the appearance of a strong P=O stretching band (typically 1200-1300 cm⁻¹) would be a key indicator. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (C₆H₁₉O₂PSi₂).
The fragmentation pattern can also be diagnostic. Common fragmentation pathways for silylated compounds involve the loss of methyl groups (CH₃) or the entire trimethylsilyl group (Si(CH₃)₃). In tandem mass spectrometry (MS/MS) experiments, specific ions can be isolated and further fragmented to gain more detailed structural information. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification.
X-ray Crystallographic Analysis of Derivatives
While obtaining a single crystal of the liquid this compound for X-ray diffraction may be challenging, solid derivatives can be analyzed to provide unambiguous proof of their three-dimensional structure. X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the connectivity of atoms and establishing the stereochemistry of chiral centers that may be formed during derivatization reactions. acs.org For example, the crystal structure of a metal complex containing a phosphonite derivative as a ligand would provide definitive information about the coordination geometry around the metal and the conformation of the ligand.
Theoretical and Computational Studies of Bis Trimethylsilyl Phosphonite Reactivity
Mechanistic Investigations through Computational Chemistry
Computational chemistry has been instrumental in exploring the mechanisms of reactions involving bis(trimethylsilyl) phosphonite (BTSP). A notable example is the study of the catalyst-free photochemical hydrophosphination of alkenes. nih.govacs.org Through a combination of experimental work and theoretical calculations, a radical-based mechanism has been proposed for this transformation. nih.govacs.org
The process is initiated by UV irradiation, which excites the alkene. The reaction's viability is supported by the UV-vis absorption spectra of the reactants. nih.gov Theoretical calculations help to map out the potential energy surface of the reaction, identifying key intermediates and transition states. These computational models support the formation of a phosphorus-centered radical, which then participates in the anti-Markovnikov addition to the alkene. The combination of experimental and theoretical investigations provides a comprehensive understanding of the hydrophosphination reaction mechanism. acs.org
Table 1: Computational Data for the Photochemical Hydrophosphination with this compound
| Parameter | Value/Observation | Method | Reference |
| Reaction Type | Photochemical Alkene Hydrophosphination | Experimental & Theoretical | nih.gov |
| Proposed Mechanism | Radical Process | Theoretical Calculations | nih.govacs.org |
| Key Intermediate | Phosphorus-centered radical | Computational Modeling | researchgate.net |
| Regioselectivity | Anti-Markovnikov | Experimental & Theoretical | acs.org |
| BTSP UV-vis Absorbance | 214.0 nm (HOMO-LUMO transition) | UV-vis Spectroscopy & Calculations | nih.gov |
| Required Condition | UV Irradiation (e.g., 254 nm) | Experimental | nih.govacs.org |
Studies on Carbon-Phosphorus Bond Cleavage Mechanisms
While specific computational studies on the carbon-phosphorus (C-P) bond cleavage mechanisms in this compound itself are not extensively documented in the reviewed literature, the principles of such cleavage in related tertiary phosphines have been investigated. nih.gov These studies indicate that C-P bond cleavage can proceed through mechanisms involving a thermodynamic equilibrium between radicals and anions, which are then stabilized as salts. nih.gov The preferred cleavage pathway (e.g., P-C(aryl) vs. P-C(alkyl)) is influenced by the thermodynamic stability of the potential leaving groups. nih.gov
Computational modeling in related systems often involves calculating the bond dissociation energies and the energies of the resulting radical or anionic fragments to predict the most likely cleavage site. Such theoretical approaches could be applied to understand potential decomposition or reaction pathways of this compound and its derivatives where C-P bond scission is a possibility.
Modeling of Side Reactions and Product Formation
In chemical syntheses utilizing this compound, the formation of side products can occur. For instance, reactions involving its parent acid, hypophosphorous acid, can be complex and accompanied by several side-reactions. researchgate.net One documented side reaction in processes involving BTSP is its oxidation. nih.gov
Computational modeling can be a powerful tool to investigate the pathways of these side reactions. By calculating the thermodynamic and kinetic parameters of competing reaction channels, it is possible to understand why certain side products are formed. For example, density functional theory (DFT) calculations could be used to model the oxidation pathway of this compound, comparing its energy profile to that of the desired reaction pathway. This can help in optimizing reaction conditions to minimize the formation of unwanted byproducts. In cascade reactions designed to generate aminomethylenebisphosphinates, careful NMR monitoring has been used to understand the sequence of events, which could be further illuminated by computational modeling of the intermediates and transition states. nih.gov
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are a cornerstone for predicting the reactivity of molecules like this compound. scienceopen.comresearchgate.netnih.gov Methods such as density functional theory (DFT) allow for the calculation of various molecular properties and reactivity descriptors. nih.gov
The electronic structure of the molecule provides significant clues about its reactivity. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical reactivity and is a parameter used in studying reaction pathways. nih.gov In the case of the photochemical hydrophosphination, the UV-vis absorbance of BTSP at 214.0 nm is identified as the HOMO-LUMO transition, a key factor in its photo-reactivity. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This allows for the prediction of reaction feasibility, kinetics, and thermodynamics. Such predictive power is invaluable for designing new reactions and optimizing existing synthetic methodologies before extensive and costly experimental work is undertaken. researchgate.netnih.gov
Historical Perspective and Evolution of Research on Bis Trimethylsilyl Phosphonite
Early Investigations into Trivalent Silyl (B83357) Phosphonite Esters
The journey towards understanding and utilizing bis(trimethylsilyl) phosphonite is rooted in the broader history of organophosphorus chemistry, specifically the study of phosphite (B83602) esters. These compounds, with the general formula P(OR)₃, were traditionally prepared by reacting phosphorus trichloride (B1173362) with alcohols. wikipedia.org Early methods often involved harsh conditions and could lead to side reactions, such as dealkylation, particularly with simple alcohols. wikipedia.org
The introduction of silyl groups as protecting or modifying agents for phosphorus acids marked a significant conceptual advance. Silylated phosphorus reagents, including silyl phosphites and phosphonites, were recognized for their unique reactivity. Unlike their alkyl counterparts, the silicon-oxygen bond in silyl esters is highly susceptible to cleavage, a property that chemists would later exploit for a variety of transformations. Initial studies focused on the synthesis and fundamental reactions of various silyl phosphites, laying the groundwork for the eventual development and application of more specialized reagents like BTSP. These early explorations demonstrated that silylated phosphorus(III) compounds could serve as effective nucleophiles and precursors to a range of phosphonate (B1237965) and phosphate (B84403) esters. wikipedia.org
Key Milestones in Synthetic Methodologies
The development of reliable and high-yielding syntheses for this compound (BTSP) has been a critical factor in its widespread adoption. Modern methods have evolved to be highly efficient, often starting from simple, inexpensive phosphorus sources and proceeding under catalyst-free conditions.
A prevalent and effective strategy involves the silylation of hypophosphorous acid (H₃PO₂) or its salts. acs.orgnih.gov The choice of silylating agent and reaction conditions has been refined over time to optimize yield and purity. For instance, reacting ammonium (B1175870) hypophosphite with bis(trimethylsilyl)amine (HMDS) at elevated temperatures (e.g., 115 °C) produces BTSP in situ, which can be used directly without further purification. acs.org Another common silylating agent is N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov Research has shown that reacting hypophosphorous acid with BSA can also furnish BTSP, although this route sometimes leads to trimethylsilylacetamide residues that can hinder subsequent reactions if not carefully managed. researchgate.netnih.gov
Recent methodological advancements have focused on creating pure, fully characterized BTSP. One successful approach involves a two-step process: first, the formation of ammonium hypophosphite from aqueous ammonia (B1221849) and hypophosphorous acid, followed by filtration and reaction with HMDS. This method yields pure BTSP that can be fully characterized by NMR spectroscopy. researchgate.net The ongoing refinement of these synthetic protocols continues to make BTSP a more accessible and reliable tool for synthetic chemists.
| Phosphorus Source | Silylating Agent | Typical Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ammonium Hypophosphite | Bis(trimethylsilyl)amine (HMDS) | 115 °C, 2 hours | Quantitative in-situ formation, used without purification. | acs.org |
| Hypophosphorous Acid | N,O-Bis(trimethylsilyl)acetamide (BSA) | 0 °C, 40 minutes | Efficient silylation, used in cascade reactions. | nih.gov |
| Hypophosphorous Acid / aq. Ammonia | Bis(trimethylsilyl)amine (HMDS) | Two-step: salt formation, then silylation | Pure, fully characterizable BTSP obtained. | researchgate.net |
Development of Specific Named Reactions
While no major reaction is formally named after this compound, its utility is demonstrated through its application in several fundamental reaction classes, where it often provides significant advantages over traditional reagents.
Hydrophosphination Reactions: One of the most significant recent applications of BTSP is in the hydrophosphination of alkenes—the addition of a P-H bond across a C=C double bond. Groundbreaking research has shown that BTSP is an excellent reagent for the hydrophosphination of a wide range of olefins, including activated, unactivated, and even amino acid-derived substrates. acs.orgnih.gov Remarkably, these reactions can be performed under UV irradiation without the need for a catalyst, solvent, or protective atmosphere (glovebox-free). acs.orgdocumentsdelivered.com This photochemical method proceeds via a radical mechanism and exhibits excellent regioselectivity, typically yielding the anti-Markovnikov product. acs.orgnih.gov This approach represents a significant step towards more sustainable chemical synthesis.
Abramov and Phospha-Mannich Type Reactions: BTSP acts as an efficient phosphorus nucleophile in additions to carbonyls and imines. In reactions analogous to the Abramov reaction, it can add to aldehydes and ketones. nih.gov More prominently, it is used in phospha-Mannich type reactions with imines to produce α-aminomethyl-H-phosphinic acids. researchgate.net These products are valuable as they are considered isosteres of natural α-amino acids and can act as enzyme inhibitors. researchgate.net The reaction involves the nucleophilic addition of BTSP to the imine, followed by a simple methanolysis step to yield the desired phosphinic acid. researchgate.net
Sila-Arbuzov Reactions: The reactivity of BTSP is well-utilized in cascade reactions that follow a Sila-Arbuzov pathway. In one innovative approach, a bis(trimethylsilyl)imidate is used to silylate hypophosphorous acid, which simultaneously generates both the nucleophile (BTSP) and an electrophilic N-silylamide. nih.govresearchgate.net In the presence of a Lewis acid catalyst like zinc iodide, these two in-situ generated species react to form aminomethylenebisphosphinates after workup. nih.govresearchgate.net This cascade process is a powerful strategy for building complex molecules from simple precursors in a single pot.
| Reaction Type | Substrate Example | Key Features | Product Class | Reference |
|---|---|---|---|---|
| Photochemical Hydrophosphination | Terminal Alkenes | Catalyst-free, solvent-free, UV irradiation (254 nm), anti-Markovnikov selectivity. | H-phosphinates | acs.orgnih.gov |
| Phospha-Mannich Reaction | Heterocyclic Imines | Efficient nucleophilic addition followed by methanolysis. | α-Aminomethyl-H-phosphinic acids | researchgate.net |
| Cascade Sila-Arbuzov Reaction | Bis(trimethylsilyl)imidates | In-situ generation of nucleophile and electrophile; Lewis acid mediated. | Aminomethylenebisphosphinates | nih.gov |
Current Trends and Future Directions in this compound Chemistry
Current research involving this compound is heavily focused on green chemistry principles and the synthesis of complex, high-value molecules. The development of catalyst- and solvent-free photochemical reactions is a major trend, offering an atom-economical and environmentally benign route to organophosphorus compounds. acs.orgnih.gov This methodology's success with sensitive substrates, such as those containing chiral centers and various functional groups, opens the door to synthesizing analogues of biologically important molecules like amino acids. nih.gov
Another significant trend is the use of BTSP in cascade reactions to rapidly build molecular complexity. nih.govresearchgate.net These one-pot procedures are highly efficient and reduce waste by minimizing intermediate purification steps. The ability to generate multiple chemical bonds and stereocenters in a single, controlled sequence is a primary goal of modern organic synthesis.
Future research will likely focus on expanding the scope of these efficient reactions. This includes exploring a broader range of unsaturated substrates for hydrophosphination and designing new cascade sequences to access novel phosphinate and phosphonate structures. There is also considerable potential in developing enantioselective versions of these reactions, which would allow for the synthesis of chiral phosphorus compounds that are highly sought after in medicinal chemistry and asymmetric catalysis. As the demand for sophisticated organophosphorus molecules grows, the elegance and efficiency offered by this compound chemistry ensure it will remain a vibrant and impactful area of research.
Q & A
Basic: What are the optimal synthetic conditions for Bis(trimethylsilyl) phosphonite, and how is purity confirmed?
Answer:
The synthesis involves heating aminophosphonic acid derivatives with hexamethyldisilazane (HMDS) under nitrogen at 100–110°C in dry tetrahydrofuran (THF) for 1–5 hours . Key steps include:
- Nitrogen atmosphere : Prevents oxidation and moisture interference.
- Solvent choice : THF ensures homogeneity and reactivity.
- Workup : Removal of solvents under reduced pressure and purification via ether extraction.
Purity is confirmed by ¹H NMR (e.g., δ 1.09–1.13 for CH(CH₃)₂ protons) and ³¹P NMR (δ 137.6 ppm in CDCl₃) . Yield optimization (56–90%) depends on stoichiometric control of HMDS and reaction time .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- ³¹P NMR : Primary tool for confirming phosphorus environment. A singlet at δ ~137 ppm indicates successful silylation of the phosphonite group .
- ¹H NMR : Identifies trimethylsilyl (TMS) groups (δ 0.1–0.3 ppm) and backbone protons (e.g., δ 2.95 ppm for CH(C₃H₇)) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) but requires derivatization due to low volatility.
Consistent spectral data across replicates is essential to rule out side products like phosphates or silyl ethers .
Advanced: How can researchers resolve discrepancies in ³¹P NMR data during synthesis?
Answer:
Discrepancies (e.g., shifts from δ 137.6 ppm) often arise from:
- Impurities : Unreacted aminophosphonic acid (δ ~10–20 ppm) or hydrolyzed phosphonate (δ ~25 ppm). Use ether-water partitioning to remove polar impurities .
- Moisture contamination : Leads to hydrolysis; ensure rigorous drying of solvents and glassware.
- Reaction time : Under-reaction leaves residual starting material; over-reaction forms decomposition products. Monitor via in-situ ³¹P NMR to track reaction progression .
Advanced: How to design experiments to study this compound’s reactivity in Arbuzov reactions?
Answer:
- Variable selection : Test temperature (40–120°C), solvent polarity (THF vs. toluene), and molar ratios (1:1 to 1:3 vs. alkyl halides) .
- Control experiments : Include reactions without catalyst or with competing nucleophiles (e.g., amines) to isolate phosphonite-specific reactivity.
- Analytical framework : Use GC-MS or HPLC to quantify product distribution. Compare kinetic data (e.g., rate constants) against theoretical models .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in phosphoryl groups) or trapping intermediates with TEMPO to elucidate pathways .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles). Silylating agents like HMDS release ammonia; monitor air quality .
- Reactivity : Moisture-sensitive; store under nitrogen or argon. Reacts exothermically with protic solvents (e.g., methanol).
- Waste disposal : Quench with ethanol/water mixtures to hydrolyze silyl groups before disposal .
Advanced: How to integrate computational modeling with experimental data for phosphonite reactivity studies?
Answer:
- DFT calculations : Model transition states (e.g., SN² mechanisms in Arbuzov reactions) to predict regioselectivity .
- Data validation : Compare computed ³¹P NMR shifts (via GIAO method) with experimental values to refine force fields .
- Machine learning : Train models on reaction yield datasets (e.g., solvent polarity, temperature) to optimize conditions .
Advanced: What strategies address low yields in phosphonite-mediated phosphorylation reactions?
Answer:
- Steric effects : Replace bulky silyl groups with smaller substituents (e.g., triethylsilyl) to enhance nucleophilicity .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate electrophiles.
- In-situ generation : Avoid isolating hygroscopic intermediates; generate phosphonite immediately before use .
Basic: How does this compound compare to other silyl phosphonates in stability?
Answer:
- Thermal stability : Decomposes above 150°C; less stable than tris(trimethylsilyl) phosphate but more stable than non-silylated phosphonites .
- Hydrolytic stability : Half-life <1 hour in humid air; requires anhydrous handling.
- Storage : Stable for months at –20°C under nitrogen .
Advanced: How to analyze conflicting spectral data in phosphonite derivatives?
Answer:
- Multi-nuclear NMR : Combine ¹H, ¹³C, and ³¹P data to resolve overlapping signals.
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., P–O vs. P–C bond lengths) .
- HSQC/HMBC : Correlate proton and phosphorus environments to assign structures .
Advanced: What methodological frameworks link phosphonite research to broader chemical theories?
Answer:
- Frontier Molecular Orbital (FMO) theory : Explain nucleophilic behavior via HOMO-LUMO gaps .
- Hard-Soft Acid-Base (HSAB) principles : Predict phosphonite’s preference for soft electrophiles (e.g., alkyl halides over carbonyls) .
- Kinetic vs. thermodynamic control : Manipulate reaction conditions to favor mono- vs. bis-phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
